Paraxanthine-d3
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Overview
Description
Paraxanthine itself is a metabolite of caffeine, theophylline, and theobromine, which are well-known stimulants found in coffee, tea, and chocolate . Paraxanthine-d3 is used primarily in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paraxanthine-d3 involves the incorporation of deuterium atoms into the paraxanthine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as preparative chromatography .
Chemical Reactions Analysis
Types of Reactions
Paraxanthine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,7-dimethyluric acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,7-dimethyluric acid.
Reduction: Dihydroparaxanthine derivatives.
Substitution: Various substituted paraxanthine derivatives depending on the nucleophile used.
Scientific Research Applications
Paraxanthine-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
Paraxanthine-d3, like its non-deuterated counterpart, acts as a central nervous system stimulant. It exerts its effects primarily through the antagonism of adenosine receptors, which leads to increased release of neurotransmitters such as dopamine and glutamate . Additionally, this compound inhibits phosphodiesterase (PDE) enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) and enhanced cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a widely consumed stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases such as asthma.
Uniqueness of Paraxanthine-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research applications requiring precise quantification and tracking of metabolic pathways. Its stability and similarity to paraxanthine allow for accurate studies of caffeine metabolism and its physiological effects .
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3 |
InChI Key |
QUNWUDVFRNGTCO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C |
Origin of Product |
United States |
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